![molecular formula C19H18BrN3OS B2779301 6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897473-34-6](/img/structure/B2779301.png)
6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “6-Bromo-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, InChI key, etc. For instance, a similar compound, 6-Bromo-4-(piperazin-1-yl)quinoline, has a molecular weight of 292.17, and its form is solid .Aplicaciones Científicas De Investigación
Antiproliferative and Anticancer Activity
The synthesis and biological evaluation of benzothiazole analogs have shown significant potential in the treatment of cancer through various mechanisms, including antiproliferative efficacy and angiogenesis inhibition. Specifically, compounds with a bromo group on the phenyl ring, such as those in the benzothiazole series, have demonstrated promising antiproliferative efficacy against cancer cell lines, including Dalton's lymphoma ascites (DLA) cells, by inhibiting angiogenesis, a critical parameter in tumoral development (Al‐Ghorbani et al., 2016). Similarly, benzothiazoles and benzoxazoles derivatives have been synthesized and evaluated for their antitumor activities against human breast cancer cell lines, where N-methyl piperazinyl substituted derivatives showed potent inhibitory activity, suggesting a clinical promise as a component of therapeutic strategies for cancer (Abdelgawad et al., 2013).
Antimicrobial Activity
Benzothiazole analogs have been explored for their antimicrobial potential, showing significant activity against various bacterial and fungal strains. For instance, novel benzothiazole derivatives have been synthesized and shown to possess considerable antimicrobial activity, highlighting their potential as promising agents in combating microbial infections (Patel & Agravat, 2009). This is further supported by the synthesis of benzothiazolyliminothiazolidin-4-ones and their piperazine-based derivatives, which demonstrated promising antimicrobial properties in vitro against various strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Park, 2015).
Anti-inflammatory and Analgesic Properties
The development of novel quinazolinone derivatives incorporating benzothiazole moieties has shown anti-inflammatory and analgesic properties. These compounds, through various synthetic pathways, have demonstrated promising anti-inflammatory and analgesic activities in experimental models, offering a potential therapeutic strategy for treating inflammation and pain (Mohamed et al., 2009).
Anticholinesterase Activity
Benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties. This research aimed at identifying compounds with inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Some synthesized compounds showed inhibitory effects comparable to Donepezil, indicating their potential as anticholinesterase agents (Mohsen et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWJVBBKHKOTQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.